4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated fluorinated aromatic compound characterized by its unique substitution pattern and molecular architecture. The compound possesses the molecular formula C₁₅H₁₄F₃NO and exhibits a molecular weight of 281.27 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the primary aniline ring as the base structure with specific positional descriptors for the substituent groups.
The compound's Chemical Abstracts Service registry number 946697-55-8 provides a unique identifier for this specific molecular entity. The MDL number MFCD08687674 serves as an additional database reference for chemical information systems. The structural complexity arises from the presence of three distinct functional components: the aniline core bearing an amino group, the trifluoromethyl substituent positioned at the 3-position relative to the amino group, and the 2,3-dimethylphenoxy moiety attached through an ether linkage at the 4-position of the aniline ring.
The SMILES notation for this compound is represented as NC1=CC=C(OC2=CC=CC(C)=C2C)C(C(F)(F)F)=C1, which provides a linear textual representation of the molecular structure. This notation system enables computational chemistry applications and database searches while maintaining complete structural information. The compound's name reflects the systematic approach to organic nomenclature, where each substituent is identified by its position and chemical nature, ensuring unambiguous identification within the vast landscape of organic compounds.
Table 1: Chemical Identity Parameters of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄F₃NO |
| Molecular Weight | 281.27 g/mol |
| CAS Registry Number | 946697-55-8 |
| MDL Number | MFCD08687674 |
| SMILES Notation | NC1=CC=C(OC2=CC=CC(C)=C2C)C(C(F)(F)F)=C1 |
Historical Development of Trifluoromethyl-Substituted Aniline Derivatives
The development of trifluoromethyl-substituted aniline derivatives has evolved significantly over the past several decades, driven by the unique properties imparted by fluorine incorporation into organic molecules. Early research focused on the fundamental synthetic challenges associated with introducing trifluoromethyl groups into aromatic systems, particularly the development of reliable methodologies for trifluoromethylation reactions. The historical progression of these compounds reflects broader advances in organofluorine chemistry and the growing recognition of fluorine's impact on molecular properties.
Initial synthetic approaches to trifluoromethylanilines involved the nitration of benzotrifluorides followed by reduction processes. Research documented in patent literature demonstrates that nitrating benzotrifluoride typically yields approximately 90% 3-trifluoromethylaniline, 9% 2-trifluoromethylaniline, and only 1% 4-trifluoromethylaniline upon subsequent reduction. This regioselectivity pattern highlighted the need for alternative synthetic strategies to access specific isomeric forms and more complex substitution patterns.
The development of more sophisticated synthetic methodologies has enabled the preparation of compounds like this compound through multi-step processes. A significant advancement came with the development of visible-light mediated ortho-trifluoromethylation reactions using Langlois reagent (CF₃SO₂Na) as a stable and cost-effective source of trifluoromethyl groups. This methodology represents a substantial improvement over earlier approaches that required more expensive or hazardous reagents.
The evolution of synthetic strategies has also encompassed base-mediated cyclization reactions involving trifluoromethyl-substituted anilines. Research has demonstrated unusual cyclization patterns where the trifluoromethyl group itself participates in ring-forming reactions, leading to novel heterocyclic structures and expanded synthetic possibilities. These developments have broadened the scope of accessible molecular architectures and enhanced the utility of trifluoromethyl-substituted anilines as synthetic intermediates.
Table 2: Historical Milestones in Trifluoromethylaniline Development
| Time Period | Development | Significance |
|---|---|---|
| Early Research | Benzotrifluoride nitration/reduction | Established basic synthetic access |
| Patent Literature | Improved regioselectivity methods | Enhanced isomer control |
| Recent Advances | Visible-light mediated reactions | Cost-effective, mild conditions |
| Current Era | Base-mediated cyclizations | Novel heterocycle formation |
Significance in Modern Organic Chemistry
This compound occupies a significant position in modern organic chemistry due to its unique combination of structural features and electronic properties. The presence of the trifluoromethyl group profoundly influences the compound's reactivity profile, as this substituent is among the most electron-withdrawing groups in organic chemistry. This electronic effect substantially modifies the basicity of the aniline nitrogen and alters the compound's participation in various chemical transformations.
The compound's significance extends to pharmaceutical development, where fluorinated aniline derivatives serve as crucial intermediates in drug synthesis. Research indicates that trifluoromethyl-substituted anilines are widely utilized in pharmaceutical development due to their ability to modify electronic properties and enhance drug efficacy and selectivity. The trifluoromethyl group can significantly influence pharmacokinetics and pharmacodynamics, making such compounds valuable in medicinal chemistry applications.
In materials science applications, compounds like this compound contribute to the development of polymers and coatings with enhanced properties. The incorporation of fluorinated aniline derivatives into polymer systems can impart increased thermal stability and chemical resistance, characteristics that are highly valued in industrial applications. These properties arise from the unique electronic characteristics of the trifluoromethyl group and its influence on intermolecular interactions.
The compound also serves as a valuable building block for creating more complex fluorinated structures. Research has demonstrated that trifluoromethyl-substituted anilines can undergo various transformations leading to diverse molecular architectures, including heterocyclic compounds and advanced materials. The combination of the phenoxy linkage with trifluoromethyl substitution creates opportunities for developing novel materials with tailored properties.
Table 3: Applications and Significance in Modern Chemistry
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Drug intermediate synthesis | Enhanced efficacy and selectivity |
| Materials Science | Polymer/coating modification | Thermal stability, chemical resistance |
| Synthetic Chemistry | Building block for complex structures | Diverse transformation possibilities |
| Analytical Chemistry | Detection and quantification methods | Reliable analytical applications |
Properties
IUPAC Name |
4-(2,3-dimethylphenoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-4-3-5-13(10(9)2)20-14-7-6-11(19)8-12(14)15(16,17)18/h3-8H,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJPMDFNLVQOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Route
The most common and effective method for preparing 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline involves nucleophilic aromatic substitution of a halogenated trifluoromethyl aniline derivative with 2,3-dimethylphenol.
- Reactants: 2,3-dimethylphenol and 3-(trifluoromethyl)aniline derivative bearing a suitable leaving group (e.g., chloro or bromo substituent ortho or para to the aniline).
- Base: Potassium carbonate (K2CO3) or similar inorganic base to deprotonate the phenol, generating the phenolate ion.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and solubility.
- Conditions: Elevated temperatures (typically 80–120 °C) to drive the substitution reaction to completion.
This method facilitates the formation of the ether bond by displacement of the halogen on the trifluoromethyl aniline ring by the phenolate ion from 2,3-dimethylphenol.
Detailed Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Base | Potassium carbonate (K2CO3) | Used to generate phenolate ion |
| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Polar aprotic solvents preferred |
| Temperature | 80–120 °C | Elevated temperature to promote substitution |
| Reaction time | 6–24 hours | Depending on scale and conditions |
| Molar ratio (phenol:aniline derivative) | 1:1 to 1.2:1 | Slight excess of phenol may be used |
Research Findings and Data
- The nucleophilic substitution proceeds efficiently with halogenated trifluoromethyl anilines, yielding the desired ether product in moderate to high yields (typically 70–90%).
- The trifluoromethyl group remains stable under the reaction conditions.
- The aniline group is preserved without significant side reactions such as oxidation or substitution.
- The presence of methyl groups on the phenol ring (2,3-dimethyl substitution) enhances the nucleophilicity of the phenolate and may influence the regioselectivity and yield.
Example Synthetic Procedure (Literature-Based)
- Preparation of phenolate: Dissolve 2,3-dimethylphenol (1.2 equiv) and potassium carbonate (2 equiv) in DMF under nitrogen atmosphere.
- Addition of electrophile: Add 3-chloro-4-(trifluoromethyl)aniline (1 equiv) slowly to the stirred solution.
- Heating: Heat the reaction mixture to 100 °C and stir for 12 hours.
- Work-up: Cool the reaction, pour into water, extract with ethyl acetate, wash organic layers with brine, dry over anhydrous sodium sulfate.
- Purification: Concentrate under reduced pressure and purify by recrystallization or column chromatography.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Phenolate formation | 2,3-Dimethylphenol + K2CO3 in DMF | Generation of nucleophilic phenolate |
| Nucleophilic substitution | 3-Chloro-4-(trifluoromethyl)aniline, 100 °C, 12 h | Ether bond formation, substitution of Cl |
| Work-up and purification | Extraction, recrystallization | Isolation of pure this compound |
Additional Notes
- Alternative bases such as cesium carbonate or sodium hydride may be used depending on the substrate reactivity.
- Solvent choice can affect reaction rate and yield; DMF is most common due to its high polarity and ability to dissolve both reactants.
- The reaction is sensitive to moisture; anhydrous conditions improve yield and purity.
- Scale-up requires careful control of temperature and mixing to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
Key Observations :
- Electron Effects : The trifluoromethyl group (-CF₃) stabilizes the aromatic ring via inductive withdrawal, reducing nucleophilic substitution reactivity compared to unsubstituted anilines .
- Solubility: Polar substituents (e.g., -OCH₃, tetrazole) improve aqueous solubility, whereas lipophilic groups (e.g., dimethylphenoxy) enhance membrane permeability .
- Steric Hindrance: Bulky substituents like 2,3-dimethylphenoxy may hinder intermolecular interactions, affecting crystallization or binding to biological targets .
Biological Activity
4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C15H14F3N
- Molecular Weight : 281.27 g/mol
- Structure : The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially influencing its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including:
- Staphylococcus aureus
- Methicillin-resistant Staphylococcus aureus (MRSA)
In vitro studies have demonstrated that this compound possesses both bacteriostatic and bactericidal effects, with minimum inhibitory concentrations (MICs) showing significant activity against these pathogens. For instance, one study reported MIC values of 25.9 µM against S. aureus and MRSA isolates .
| Compound | MIC (µM) | MBC (µM) | Activity Type |
|---|---|---|---|
| This compound | 25.9 | Equal to MIC | Bactericidal |
Anti-inflammatory Potential
The compound has been investigated for its anti-inflammatory effects. In a study evaluating various derivatives, compounds with similar structural motifs showed varying degrees of NF-κB modulation. The presence of the trifluoromethyl group was linked to enhanced anti-inflammatory activity, suggesting that structural modifications can significantly influence biological outcomes .
Cytotoxicity and Cell Viability
Cell viability assays using the MTT test indicated that exposure to the compound resulted in a significant decrease in viability of bacterial cells below the threshold of 70%, confirming its potential as an effective antimicrobial agent .
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.
- Nuclear Factor kappa B (NF-κB) : It may influence NF-κB pathways, affecting transcriptional regulation related to inflammatory responses .
Case Studies
- Study on Antibacterial Efficacy : A comprehensive study evaluated the antibacterial efficacy of several compounds with trifluoromethyl groups. Results indicated that those with similar structures to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
- Inflammation Model Testing : In models of inflammation, compounds exhibiting the trifluoromethyl moiety were tested for their ability to reduce inflammatory markers. The findings suggested that such compounds could be developed into therapeutic agents for inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline, and how can reaction conditions be optimized for yield?
Methodological Answer: A common approach involves nucleophilic aromatic substitution or coupling reactions. For example, intermediates like 3-(trifluoromethyl)aniline derivatives can be synthesized using tert-butyl carbamate protection followed by acid deprotection (e.g., HCl/1,4-dioxane) to yield the free aniline . Optimization includes:
- Temperature Control : Reactions at room temperature or mild heating (e.g., 25–60°C) to avoid decomposition of the trifluoromethyl group.
- Catalyst Screening : Use of palladium catalysts for coupling reactions with phenoxy groups.
- Yield Improvement : Precipitation with ether/hexane mixtures post-deprotection can achieve ~82% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- LCMS/HPLC : Retention time (e.g., 0.83 minutes under SQD-AA05 conditions) and mass spectra (m/z 236 [M+H]⁺) confirm molecular weight and fragmentation patterns .
- NMR : NMR is critical for resolving trifluoromethyl (-CF₃) and phenoxy group environments.
- Refractive Index/Density : Physical properties like and density validate purity .
Q. How does the trifluoromethyl group influence electronic properties and reactivity in nucleophilic substitution reactions?
Methodological Answer: The -CF₃ group is strongly electron-withdrawing, activating the aromatic ring for electrophilic substitution at the para position. Computational studies (e.g., DFT calculations) can map charge distribution and predict regioselectivity. For example:
- Hammett Constants : for -CF₃ indicates meta-directing effects, but steric hindrance may alter reactivity .
- Experimental Validation : Compare reactivity of 4-(trifluoromethyl)aniline analogs in cross-coupling reactions .
Q. What computational methods are suitable for predicting binding affinity to biological targets like tubulin?
Methodological Answer:
- Molecular Docking : Use crystal structures of α/β-tubulin heterodimers (PDB: 1TUB) to model interactions with the aniline moiety and trifluoromethyl group .
- MD Simulations : Assess stability of ligand-tubulin complexes over 100 ns trajectories using AMBER or GROMACS.
- QSAR Models : Correlate substituent effects (e.g., -CF₃ vs. -NO₂) with antiproliferative activity in dinitroaniline derivatives .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?
Methodological Answer:
Q. What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
